molecular formula C34H39F6N5O6 B12327520 [9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate

[9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate

Cat. No.: B12327520
M. Wt: 727.7 g/mol
InChI Key: YKXRITLMCRSWKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) typically involves the reaction of Rhodamine 6G with aminoethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and the product is purified to achieve high purity . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment to maintain the required reaction conditions and ensure consistent product quality. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced compounds. Substitution reactions can result in the formation of various substituted derivatives of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) .

Scientific Research Applications

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful for fluorescent labeling. The molecular targets and pathways involved in its action depend on the specific application, such as binding to biological molecules in fluorescence microscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) is unique due to its specific structure, which provides distinct fluorescent properties. Its high purity and quality make it particularly valuable for precise scientific research applications .

Biological Activity

The compound 9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate , commonly known as Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate), exhibits significant biological activity primarily due to its structural characteristics and fluorescent properties. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential applications in biological research.

  • IUPAC Name : 9-[3-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate
  • Molecular Formula : C30H37N5O2·C6H3F6O4
  • CAS Number : 1173097-37-4
  • Molecular Weight : 617.61 g/mol

The biological activity of this compound is largely attributed to its ability to intercalate with DNA and interact with various biological targets. The xanthene core enables the compound to participate in photochemical reactions that can generate reactive oxygen species (ROS), which may induce cytotoxic effects in cancer cells. The presence of azanium groups enhances its interaction with nucleic acids and proteins, making it a suitable candidate for therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to this xanthene derivative have shown promising anticancer activities. For instance, studies on polyaromatic compounds reveal that they can interfere with topoisomerases—enzymes critical for DNA replication—thereby inducing apoptosis in cancer cells . The unique structure of the compound may enhance its efficacy against various cancer cell lines by modifying the drug's solubility and bioavailability.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that derivatives of xanthene compounds exhibit cytotoxicity against multiple cancer cell lines. Specifically, compounds that share structural similarities with Rhodamine derivatives have been tested for their ability to inhibit cell proliferation .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has shown that modifications to the xanthene core can significantly affect the biological activity of these compounds. For example, bulky substituents can reduce aggregation in solution and enhance cytotoxicity .
  • Fluorescent Properties :
    • The compound's fluorescent properties make it an excellent candidate for use as a molecular probe in biological imaging. Its ability to label cellular components allows for the visualization of cellular processes in real-time .

Potential Applications

The diverse applications of this compound include:

  • Fluorescent Labeling : Utilized in microscopy and imaging techniques to study cellular dynamics.
  • Anticancer Therapeutics : Potential development into a chemotherapeutic agent targeting specific cancer types.
  • Biochemical Probes : Used in research to investigate protein interactions and cellular pathways.

Data Table: Summary of Biological Activity

PropertyDescription
Fluorescence High quantum yield; applicable in imaging techniques
Cytotoxicity Effective against various cancer cell lines; mechanism involves DNA intercalation
Solubility Water-soluble derivatives show improved bioavailability
Mechanism of Action Intercalates DNA; generates reactive oxygen species

Properties

Molecular Formula

C34H39F6N5O6

Molecular Weight

727.7 g/mol

IUPAC Name

[9-[2-[2-(2-azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C30H37N5O2.2C2HF3O2/c1-5-33-25-17-27-23(15-19(25)3)29(24-16-20(4)26(34-6-2)18-28(24)37-27)21-9-7-8-10-22(21)30(36)35-14-13-32-12-11-31;2*3-2(4,5)1(6)7/h7-10,15-18,32-33H,5-6,11-14,31H2,1-4H3,(H,35,36);2*(H,6,7)

InChI Key

YKXRITLMCRSWKA-UHFFFAOYSA-N

Canonical SMILES

CC[NH2+]C1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCNCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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